5-(2-Furyl)-1,3-oxazole
Overview
Description
5-(2-Furyl)-1,3-oxazole is a heterocyclic compound that features both a furan ring and an oxazole ring
Mechanism of Action
Target of Action
Similar compounds such as nitrofurans target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various physiological processes.
Mode of Action
Related compounds like 5-fluorouracil act principally as a thymidylate synthase (ts) inhibitor . By interrupting the action of this enzyme, they block the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
Furan derivatives have been known to be converted into high-value-added chemicals, including furfurylamine, c6 carboxylic acid, ie, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
Related compounds like 5-fluorouracil have been studied, and it was found that their bioavailability ranged from 28 to 100% .
Result of Action
Related compounds like yc-1, which contains a furyl group, have been shown to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cgmp levels, and inhibit hypoxia-inducible factor-1 (hif-1) and nf-κb .
Action Environment
It is known that metal ions can selectively enhance the mutagenicity of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylcarboxaldehyde with an amine and an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Furyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form dihydrooxazoles.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrooxazoles.
Substitution: Halogenated furans and oxazoles.
Scientific Research Applications
5-(2-Furyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Furyl-1,3-oxazole: Similar structure but different substitution pattern.
5-(2-Thienyl)-1,3-oxazole: Contains a thiophene ring instead of a furan ring.
5-(2-Pyridyl)-1,3-oxazole: Contains a pyridine ring instead of a furan ring.
Uniqueness: 5-(2-Furyl)-1,3-oxazole is unique due to the presence of both furan and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
5-(furan-2-yl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXTVWBKURKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353191 | |
Record name | oxazole, 5-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70380-67-5 | |
Record name | oxazole, 5-(2-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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